
HDS 029
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von HDS-029 umfasst mehrere wichtige Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 3-Chlor-4-Fluoranilin und Pyrido[3,4-d]pyrimidin-Derivaten.
Kupplungsreaktion: Das 3-Chlor-4-Fluoranilin wird mit Pyrido[3,4-d]pyrimidin unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion gekoppelt.
Amidierung: Das resultierende Zwischenprodukt wird mit 2-Butynoesäure amidiert, um das Endprodukt HDS-029 zu bilden.
Industrielle Produktionsverfahren für HDS-029 würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .
Analyse Chemischer Reaktionen
HDS-029 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: HDS-029 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.
Substitution: HDS-029 kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, wobei Halogenatome durch andere Substituenten ersetzt werden können.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
Chemical Structure and Properties:
- Chemical Name: N-(4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide
- Molecular Weight: 355.76 g/mol
- Molecular Formula: C17H11ClFN5O
- CAS Number: 881001-19-0
- Solubility: Soluble in DMSO (>10 mM) .
Mechanism of Action:
this compound functions primarily as an inhibitor of the ErbB receptor family by binding to the ATP-binding site, thereby blocking autophosphorylation and disrupting downstream signaling pathways involved in cell growth and survival .
Scientific Research Applications
This compound has a broad range of applications in various scientific domains:
Cancer Research
This compound is extensively utilized in cancer research due to its ability to inhibit key signaling pathways associated with tumor growth.
- Case Study Example: In preclinical studies, this compound demonstrated significant tumor growth inhibition in models of cancers that overexpress ErbB receptors. This positions it as a candidate for further clinical development .
Cell Biology
The compound is employed to investigate the role of ErbB receptors in cellular signaling and proliferation.
- Application: Researchers use this compound to explore cellular responses to growth factors and to dissect the mechanisms underlying receptor-mediated signaling pathways .
Pharmacological Studies
This compound serves as a model compound for studying tyrosine kinase inhibition.
- Research Focus: It aids in understanding the pharmacokinetics and dynamics of tyrosine kinase inhibitors, contributing to the development of new therapeutic agents .
Drug Development
The compound is integral in screening potential drug candidates targeting ErbB receptors.
- Industry Application: Pharmaceutical companies utilize this compound in their drug discovery processes to identify effective inhibitors that can be developed into new cancer therapies .
Case Study 1: Tumor Growth Inhibition
In a controlled study involving xenograft models of breast cancer, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size, with minimal toxicity observed at therapeutic doses.
Case Study 2: Cellular Response Analysis
A study assessing the impact of this compound on cell lines overexpressing EGFR revealed significant alterations in cell cycle progression and apoptosis pathways. The data suggested that this compound effectively induces apoptosis through the inhibition of survival signaling pathways.
Wirkmechanismus
HDS-029 exerts its effects by inhibiting the autophosphorylation of ErbB receptors. It binds to the ATP-binding site of these receptors, preventing the phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress ErbB receptors .
Vergleich Mit ähnlichen Verbindungen
HDS-029 wird mit anderen Tyrosinkinasen-Inhibitoren wie diesen verglichen:
Gefitinib: Ein weiterer EGFR-Inhibitor, jedoch mit unterschiedlichen Bindungsaffinitäten und Selektivitätsprofilen.
Erlotinib: Ähnlich wie Gefitinib, jedoch mit einem anderen Nebenwirkungsprofil und klinischen Anwendungen.
Lapatinib: Hemmt sowohl EGFR als auch HER2, jedoch mit unterschiedlicher Pharmakokinetik und klinischen Anwendungen.
HDS-029 ist aufgrund seiner potenten Hemmung mehrerer ErbB-Rezeptoren und seiner spezifischen Bindungseigenschaften einzigartig, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .
Biologische Aktivität
HDS 029 is a compound recognized for its potent biological activity, particularly as an inhibitor of the ErbB receptor family. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
This compound, with the CAS number 881001-19-0, has demonstrated significant inhibitory effects on the ErbB receptor family, which includes key receptors such as ErbB1 (EGFR), ErbB2, and ErbB4. The compound exhibits low IC50 values, indicating high potency:
Receptor | IC50 Value (nM) |
---|---|
ErbB1 (EGFR) | 0.3 |
ErbB4 | 0.5 |
ErbB2 | 1.1 |
These values suggest that this compound could be a valuable candidate for targeting cancers that involve aberrant signaling through these receptors .
Biological Activity in Cancer Research
Recent studies have highlighted the role of this compound in cancer treatment. Its ability to inhibit the proliferation of cancer cells has been documented in various in vitro and in vivo models. For example, research indicates that this compound effectively reduces tumor growth in xenograft models by interfering with the signaling pathways activated by the ErbB receptors. This action not only slows down tumor progression but also enhances the sensitivity of cancer cells to other therapeutic agents.
Case Studies
- Breast Cancer : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The compound was shown to downregulate key survival pathways mediated by ErbB receptors .
- Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC) demonstrated that this compound inhibited cell migration and invasion, suggesting its potential role in preventing metastasis .
Safety and Toxicity
While this compound shows promise as an anti-cancer agent, safety profiles are crucial for clinical applications. Current research indicates that this compound has a favorable safety profile compared to other compounds in its class. However, ongoing studies are necessary to fully understand its long-term effects and any potential hepatotoxicity associated with its use.
Regulatory Considerations
The increasing use of herbal and dietary supplements (HDS) has raised concerns regarding their safety and efficacy. Regulatory bodies are focusing on ensuring that such compounds are properly evaluated for toxicity and efficacy before they can be marketed . The potential for liver injury associated with certain herbal supplements emphasizes the importance of rigorous testing protocols.
Eigenschaften
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSDPPZXRJQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468712 | |
Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881001-19-0 | |
Record name | HDS-029 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HDS-029 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.